(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone
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Overview
Description
(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone is a complex organic compound with a unique structure that includes an oxazolidinone ring, a hydroxy group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Phenylmethyl Group: The phenylmethyl group can be added via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in biochemical pathways and cellular processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a synthetic intermediate.
Benzotrifluoride: Another compound with similar chemical properties and applications in organic synthesis.
Uniqueness
(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its oxazolidinone ring and chiral centers make it a valuable compound for asymmetric synthesis and drug development.
Properties
Molecular Formula |
C17H21NO4 |
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Molecular Weight |
303.35 g/mol |
IUPAC Name |
(4R)-4-benzyl-3-[(3S)-3-hydroxy-2,4-dimethylpent-4-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H21NO4/c1-11(2)15(19)12(3)16(20)18-14(10-22-17(18)21)9-13-7-5-4-6-8-13/h4-8,12,14-15,19H,1,9-10H2,2-3H3/t12?,14-,15-/m1/s1 |
InChI Key |
NZNQVFXLNMUYFI-JENMUQSASA-N |
Isomeric SMILES |
CC([C@@H](C(=C)C)O)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C(C(=C)C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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